molecular formula C14H23N3O B8597689 3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine CAS No. 88443-62-3

3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine

Cat. No. B8597689
M. Wt: 249.35 g/mol
InChI Key: AAEOEVRPMYKMKS-UHFFFAOYSA-N
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Patent
US04588826

Procedure details

When the general procedure for the preparation of 3-(6-piperidinomethyl-2-pyridyloxy)propylamine described in U.K. Patent Application No. 2,098,988 was followed except that the 2-chloro-6-methylpyridine utilized therein was replaced by 2-bromo-4-methylpyridine, then the title compound was produced as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1(C[C:8]2[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][NH2:18])[CH:11]=[CH:10][CH:9]=2)CCCCC1.Cl[C:20]1[CH:25]=[CH:24][CH:23]=[C:22](C)[N:21]=1.Br[C:28]1C=C(C)C=CN=1>>[N:21]1([CH2:28][C:10]2[CH:9]=[CH:8][N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][NH2:18])[CH:11]=2)[CH2:20][CH2:25][CH2:24][CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CC1=CC=CC(=N1)OCCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC(=NC=C1)OCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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